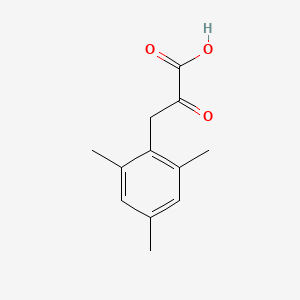

3-Mesityl-2-oxopropanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2-oxo-3-(2,4,6-trimethylphenyl)propanoic acid |

InChI |

InChI=1S/C12H14O3/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15/h4-5H,6H2,1-3H3,(H,14,15) |

InChI Key |

XGSCIQKLASWHHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC(=O)C(=O)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Mesityl 2 Oxopropanoic Acid and Analogous α Keto Acid Derivatives

Strategic Carbon-Carbon Bond Formation Approaches to the α-Keto Acid Scaffold

The core of any synthesis is the effective formation of the carbon skeleton. For α-keto acids, this involves creating the crucial carbon-carbon bond adjacent to the keto group.

Condensation reactions are a cornerstone of carbon-carbon bond formation. The Claisen condensation, in particular, is a classic and powerful method for synthesizing β-keto esters, which are direct precursors to α-keto acids. wikipedia.orgmasterorganicchemistry.com The reaction typically involves the coupling of two ester molecules in the presence of a strong base. wikipedia.org

The mechanism begins when a strong base removes an acidic α-proton from an ester molecule, creating a resonance-stabilized enolate. jove.com This nucleophilic enolate then attacks the carbonyl carbon of a second ester molecule. jove.com The subsequent elimination of an alkoxide group results in the formation of a β-keto ester. masterorganicchemistry.com A critical aspect of this reaction is the use of a stoichiometric amount of base, as the final deprotonation of the resulting β-keto ester is highly favorable and drives the reaction to completion. wikipedia.org A related approach involves a tandem sequence of a Horner-Wadsworth-Emmons olefination followed by a Claisen rearrangement and hydrolysis to convert aldehydes into β-substituted-2-oxohex-5-enoic acids. organic-chemistry.org These condensation strategies offer a reliable route to the essential dicarbonyl structure of α-keto acid precursors. researchgate.net

Oxidative cleavage provides an alternative and often highly efficient route to α-keto acids and their esters. These methods involve breaking carbon-carbon bonds in more complex precursors to reveal the desired α-oxocarboxylic acid functionality.

One prominent method is the oxidative cleavage of β-keto esters or 1,3-diketones. acs.org A system using Oxone, a stable and inexpensive oxidant, has been developed for this purpose, proceeding selectively in aqueous media to give α-keto esters in high yields. acs.orgorganic-chemistry.org However, it has been noted that the reproducibility of some of these methods can be sensitive to the purity of reagents like aluminum trichloride, which may be contaminated with impurities that promote the reaction. organic-chemistry.org Another effective system employs copper catalysis with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a radical initiator to cleave the α-methylene group of 1,3-diketones and β-keto esters, forming 1,2-diketones and α-keto esters, respectively. rsc.org

More advanced techniques include the direct oxidation of alkenes. For instance, a recyclable, bifunctional iron nanocomposite has been shown to catalyze the oxidation of various terminal alkenes into their corresponding α-keto acids using tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.org This method is notable for its good yields and tolerance of various functional groups. organic-chemistry.org The proposed mechanism involves the initial formation of an epoxide, which then undergoes ring-opening and further oxidation to the final α-keto acid product. organic-chemistry.org

Introduction of the Mesityl Substituent: Directed Arylation and Coupling Strategies

Introducing the sterically demanding mesityl group onto the α-keto acid framework requires specific synthetic strategies, often involving organometallic coupling reactions.

The journey to attaching a mesityl group begins with mesitylene (B46885) (1,3,5-trimethylbenzene) itself. wikipedia.org This readily available aromatic hydrocarbon can be prepared through methods like the transalkylation of xylene over a solid acid catalyst. wikipedia.org To be used in coupling reactions, mesitylene must first be functionalized. A common approach is bromination, which readily occurs to form mesityl bromide. wikipedia.org This bromide can then be converted into a Grignard reagent, (CH₃)₃C₆H₂MgBr, a powerful nucleophile for creating carbon-carbon bonds. wikipedia.org The significant steric hindrance of the mesityl group is a defining feature, making it a useful "blocking group" in various chemical transformations. wikipedia.org The reaction chemistry of these and other tri-substituted mesitylene derivatives is well-established, providing a toolbox for their incorporation into more complex molecules. rsc.org

The large size of the mesityl group presents both a challenge and an opportunity for controlling the three-dimensional arrangement of atoms (stereochemistry) during a reaction. Its steric bulk can be leveraged to direct incoming reagents to a specific face of a molecule, thereby enhancing the formation of a desired stereoisomer (a process known as stereoselection). wikipedia.org

Recent advances in photoredox catalysis have provided elegant solutions for the stereoselective synthesis of unnatural α-amino acids, which are structurally related to α-keto acids. In one such method, a C-centered radical adds to a chiral glyoxylate-derived N-sulfinyl imine. nih.govchemrxiv.org Computational studies of the reaction's transition state revealed that the steric crowding between the incoming radical and the bulky mesityl group on the chiral auxiliary dictates the stereochemical outcome. nih.govchemrxiv.org This steric repulsion forces the reaction to proceed through a lower-energy pathway, leading to the product with high diastereoselectivity. chemrxiv.org Other strategies for achieving stereocontrol in reactions involving α-keto esters include the use of chiral auxiliaries to guide the addition of organozinc reagents and dynamic kinetic resolution processes that can convert a racemic mixture into a single, enantioenriched product. acs.orgresearchgate.net

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity

Achieving high yield and selectivity in the synthesis of α-keto acids is critically dependent on the careful optimization of reaction conditions and the selection of an appropriate catalyst system. researchgate.net The process often involves systematically screening various parameters, including catalysts, ligands, bases, solvents, and reaction temperatures, to find the ideal combination for a specific transformation. organic-chemistry.orgacs.org

For example, in the development of a palladium-catalyzed β-arylation of α-keto esters, optimization studies were crucial. organic-chemistry.org Researchers found that using a catalyst system derived from Pd₂(dba)₃ with tri-tert-butylphosphine (B79228) (PtBu₃) as the ligand and potassium carbonate as the base provided the best results, achieving yields up to 95% while minimizing side reactions. organic-chemistry.org The choice of solvent is also a critical factor; in one multicomponent reaction to form oxazolones from α-keto acids, acetonitrile (B52724) was found to be the optimal solvent, affording a 92% yield. acs.org

Modern synthetic efforts also focus on developing more sustainable and environmentally benign catalytic systems. This includes the use of earth-abundant metal catalysts, such as those based on iron or bismuth, and the use of molecular oxygen as a green oxidant. mdpi.comorganic-chemistry.org The development of recyclable catalysts, like the bifunctional iron nanocomposite used in alkene oxidation, represents a significant advance in sustainable chemistry, allowing the catalyst to be recovered and reused multiple times without a significant loss of activity. organic-chemistry.org

Below is a representative table illustrating the process of optimizing reaction conditions, based on findings for reactions involving α-keto acids.

| Entry | Catalyst/Reagent | Base/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | AgOAc | Toluene | 110 | 50 | acs.org |

| 2 | Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | 75 | acs.org |

| 3 | Pd₂(dba)₃ / P(tBu)₃ | K₂CO₃ | Dioxane | 80 | 95 | organic-chemistry.org |

| 4 | Fe@NPC-800 | TBAI | CH₃CN/H₂O | 90 | 80 | organic-chemistry.org |

| 5 | None (Multicomponent) | NH₄OAc | CH₃CN | 60 | 92 | acs.org |

This table is illustrative and compiles data from different reaction types involving α-keto acids or their precursors to demonstrate the principles of optimization.

Chemical Reactivity and Mechanistic Investigations of 3 Mesityl 2 Oxopropanoic Acid

Decarboxylation Pathways and Corresponding Transformations

Decarboxylation, the removal of a carboxyl group through the release of carbon dioxide (CO₂), is a primary reaction pathway for 3-Mesityl-2-oxopropanoic acid. nih.gov This transformation is significant as it represents the cleavage of a carbon-carbon bond. nih.gov The conditions under which decarboxylation occurs, whether thermal or catalytic, and the resulting products are of key interest in mechanistic investigations.

The decarboxylation of α-keto acids like this compound can be initiated thermally or facilitated by catalysts.

Thermal Decarboxylation: While β-keto acids are well-known to decarboxylate readily upon heating through a cyclic six-membered transition state, the thermal decarboxylation of α-keto acids is generally less facile. masterorganicchemistry.com The process for α-keto acids typically requires higher temperatures and may proceed through different mechanistic intermediates. For this compound, heating can induce the loss of CO₂, potentially forming a mesityl-substituted acetaldehyde (B116499) derivative.

Catalytic Decarboxylation: Catalysts can significantly lower the activation energy for decarboxylation, allowing the reaction to proceed under milder conditions. mdpi.com

Acid Catalysis: Brønsted acids can protonate the carbonyl oxygen of the keto group. This enhances the electrophilicity of the carbonyl carbon and weakens the adjacent C-C bond to the carboxyl group, facilitating its cleavage as CO₂.

Metal-Based Catalysis: Various metal oxides and zeolites, such as HZSM-5, are effective catalysts for the decarboxylation of carboxylic acids. mdpi.com These catalysts can possess both Brønsted and Lewis acidic sites. The reaction mechanism on a catalyst surface often involves the adsorption of the carboxylic acid, followed by the dissociation of the C-C bond and desorption of the resulting products and CO₂. d-nb.info For instance, the catalytic cycle may involve protonation by a Brønsted acid center or coordination to a Lewis acid site, both of which lead to the decomposition of the acid functional group. mdpi.com

The general mechanism for catalytic decarboxylation can be summarized as the conversion of the acid to hydrocarbons and carbon dioxide, driven by the cleavage of the bond adjacent to the carboxyl group. nih.govmdpi.com

The mesityl group exerts a profound influence on the rate and mechanism of decarboxylation through a combination of steric and electronic effects.

Steric Hindrance: The most significant factor is the extreme steric bulk of the mesityl group, resulting from its two ortho-methyl substituents. This large van der Waals radius can physically impede the approach of a catalyst to the reactive center or hinder the molecule from adopting the ideal geometry for a specific transition state. mit.edu For example, in catalytic decarboxylation, the bulky group may prevent optimal binding of the acid to the active sites of the catalyst, thereby slowing the reaction rate compared to a less hindered analogue like phenylpyruvic acid.

Electronic Effects: The mesityl group is an electron-donating group due to the inductive effects of its three methyl substituents. However, a key stereoelectronic feature is that the ortho-methyl groups force the aromatic ring to twist out of plane with the pyruvic acid side chain. This torsional strain minimizes steric repulsion but also largely inhibits resonance-based electronic communication (conjugation) between the phenyl ring and the α-keto acid moiety. researchgate.net This lack of coplanarity means the electronic influence on the reaction center is primarily inductive rather than resonant. This can affect the stability of any charged or radical intermediates that might form during decarboxylation. For instance, while an electron-donating group might be expected to stabilize a transient carbocation, the inability to achieve planar conjugation limits this stabilizing effect.

Carbonyl Reactivity: Nucleophilic and Electrophilic Transformations of the α-Keto Group

The α-keto group in this compound is a hub of reactivity. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. uodiyala.edu.iq This reactivity is fundamental to many transformations, including additions and condensations, leading to a wide array of functionalized molecules. The reactivity of the α-keto group is generally greater than that of a simple ketone due to the influence of the adjacent carboxylic acid function. libretexts.org

Like other carbonyl compounds with an α-hydrogen, this compound can exist in equilibrium with its enol tautomer. masterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert, in this case, through the migration of a proton and the shifting of a double bond. libretexts.org

Keto Form: this compound

Enol Form: 3-Mesityl-2-hydroxy-2-propenoic acid

The equilibrium between these two forms can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Tautomerism: Involves protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol. libretexts.org

Base-Catalyzed Tautomerism: Involves deprotonation of the α-carbon to form a resonance-stabilized enolate anion, which is then protonated on the oxygen atom. libretexts.org

While the keto form is generally more stable and thus predominates at equilibrium, the enol form plays a crucial role in the compound's reactivity. masterorganicchemistry.com The enol tautomer behaves as a carbon-centered nucleophile at the α-position, enabling reactions with various electrophiles. masterorganicchemistry.com This pathway is fundamental for α-substitution reactions. The steric bulk of the mesityl group may influence the stability of the enol form and the kinetics of tautomerization. Intramolecular hydrogen bonding in the enol form can also be a stabilizing factor. masterorganicchemistry.com

The electrophilic carbonyl carbon and the nucleophilic enol form of this compound allow for a variety of condensation and addition reactions.

Condensation Reactions: These reactions, such as the aldol-type condensation, involve the reaction of the enol or enolate form with a carbonyl-containing compound, leading to a new carbon-carbon bond. science.gov For example, this compound could potentially react with aldehydes or ketones under acid- or base-catalyzed conditions. Structurally related 3-oxo-2-arylhydrazonopropanals are known to condense with active methylene (B1212753) reagents, suggesting the α-keto acid moiety is susceptible to such transformations. nih.gov The steric hindrance from the mesityl group would be a critical factor in these reactions, likely favoring reactions with smaller, unhindered electrophiles.

Addition Reactions: The carbonyl group can undergo nucleophilic addition with a range of reagents. libretexts.org

Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) can reduce the ketone to a secondary alcohol, yielding 3-Mesityl-2-hydroxypropanoic acid. uodiyala.edu.iq

Organometallic Reagents: Grignard or organolithium reagents could add to the carbonyl carbon, but this reaction would be highly sensitive to the steric bulk of both the mesityl group and the incoming nucleophile. uodiyala.edu.iq

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) across the carbonyl double bond can form a cyanohydrin. libretexts.org

The following table summarizes potential reactions at the α-keto group:

| Reaction Type | Reagent(s) | Potential Product |

| Reduction | NaBH₄, then H₃O⁺ | 3-Mesityl-2-hydroxypropanoic acid |

| Aldol (B89426) Condensation | RCHO, Base/Acid | Functionalized β-hydroxy-α-keto acid |

| Grignard Addition | R'MgBr, then H₃O⁺ | 2-Alkyl-3-mesityl-2-hydroxypropanoic acid |

| Cyanohydrin Formation | KCN, H⁺ | 2-Cyano-3-mesityl-2-hydroxypropanoic acid |

Detailed Kinetic and Transition State Analysis of Key Reactions

A thorough understanding of the reactivity of this compound requires detailed kinetic studies and analysis of the transition states involved in its key transformations. Such analyses quantify reaction rates and provide insight into the high-energy structures that molecules pass through as they convert from reactants to products. researchgate.netnih.gov

Kinetic analysis typically involves monitoring the concentration of reactants or products over time under various conditions (e.g., temperature, catalyst concentration) to determine the reaction order, rate constant (k), and activation energy (Ea). nih.gov For complex reactions with multiple steps, pre-steady-state kinetic analysis using techniques like stopped-flow spectroscopy can be employed to identify and characterize transient intermediates. nih.gov

Transition state analysis often combines experimental data with computational chemistry.

Kinetic Isotope Effects (KIEs): Measuring the change in reaction rate upon isotopic substitution (e.g., replacing hydrogen with deuterium) at a specific position can reveal which bonds are being formed or broken in the rate-determining step of the reaction. nih.gov

Computational Modeling: Quantum mechanical methods, such as Density Functional Theory (DFT), are used to calculate the structures and energies of reactants, products, intermediates, and transition states. This allows for the visualization of the transition state geometry and provides a theoretical basis for the observed activation energies and reaction mechanisms. orientjchem.org

For the decarboxylation of this compound, a transition state analysis would focus on the geometry of the molecule as the C-C bond breaks. The steric strain imposed by the mesityl group would likely lead to a higher activation energy compared to a non-sterically hindered analogue.

In nucleophilic addition to the α-keto group, the transition state involves the change in hybridization of the carbonyl carbon from sp² to sp³. uodiyala.edu.iq Kinetic studies on analogous systems show that the presence of bulky groups, such as the N-mesityl group in N-heterocyclic carbene (NHC) catalysis, can have a profound effect, sometimes accelerating reactions by rendering an initial addition step irreversible and thus more rapidly forming a key intermediate. researchgate.net

The table below presents hypothetical kinetic data for the decarboxylation of this compound compared to its non-methylated analogue, phenylpyruvic acid, to illustrate the expected influence of the mesityl group.

| Compound | Reaction | Catalyst | Relative Rate Constant (krel) | Activation Energy (Ea, kJ/mol) |

|---|---|---|---|---|

| Phenylpyruvic Acid | Decarboxylation | None (Thermal) | 100 | 140 |

| This compound | Decarboxylation | None (Thermal) | 45 | 155 |

| Phenylpyruvic Acid | Decarboxylation | HZSM-5 | 100 | 95 |

| This compound | Decarboxylation | HZSM-5 | 15 | 110 |

Note: The data in the table is illustrative and hypothetical, designed to demonstrate the expected kinetic trends based on principles of steric hindrance.

Potential Roles in Frustrated Lewis Pair Chemistry or Organocatalysis

The unique molecular architecture of this compound, which combines a sterically demanding mesityl group with a reactive α-keto acid moiety, suggests its potential for investigation in the fields of frustrated Lewis pair (FLP) chemistry and organocatalysis. While direct experimental studies on this specific compound in these contexts are not extensively documented, its structural features allow for informed speculation on its possible reactivity and catalytic applications.

Frustrated Lewis Pair (FLP) Chemistry

Frustrated Lewis pairs are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. rsc.orgwikipedia.org This "frustration" leaves the reactive sites on both the acid and the base available to activate small molecules. wikipedia.org The significant steric bulk of the mesityl group is a well-established motif in the design of FLP components. arkat-usa.orgacs.orgmdpi.com For instance, tris(mesityl)phosphine (PMes₃) is a commonly used bulky Lewis base in FLP chemistry. rsc.orgnih.gov

In the context of this compound, the carboxylic acid group could potentially act as a Brønsted acid, while the sterically encumbered mesityl group could prevent classical quenching by a Lewis base. This could enable the activation of substrates in a manner analogous to traditional FLPs. The interaction of this compound with a bulky Lewis base could generate a reactive "frustrated" state capable of heterolytically cleaving small molecules like H₂.

Table 1: Comparison of Structural Features for Potential FLP Activity

| Feature | Tris(mesityl)phosphine (Known FLP Base) | This compound (Hypothetical FLP Component) | Rationale for Potential FLP Role |

| Steric Group | Mesityl | Mesityl | The mesityl group provides the necessary steric hindrance to prevent the formation of a classical Lewis acid-base adduct. mdpi.com |

| Lewis Acid/Base Site | Phosphorus (Lewis Base) | Carboxylic Acid (Brønsted Acid) | The acidic proton could interact with a Lewis base, with the bulky mesityl group preventing direct neutralization. |

| Potential for Small Molecule Activation | High (e.g., H₂ activation) | Hypothetical | The unquenched acid and base sites could potentially activate small molecules through heterolytic cleavage. wikipedia.org |

Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. nih.gov The structure of this compound contains functionalities that are reminiscent of certain organocatalytic motifs. The α-keto acid portion of the molecule is of particular interest. For instance, α-keto acids can be envisioned to participate in catalytic cycles involving iminium or enamine intermediates, which are common in organocatalysis. nih.gov

Furthermore, N-heterocyclic carbenes (NHCs), a prominent class of organocatalysts, often feature bulky substituents like the mesityl group to enhance their catalytic efficacy. researchgate.netnih.gov The mesityl group can influence the stability of key catalytic intermediates, such as the Breslow intermediate in NHC-catalyzed reactions. researchgate.netnih.gov While this compound is not an NHC itself, the presence of the mesityl group suggests that it could be a precursor to or a component in a system where steric bulk is advantageous for catalytic activity and selectivity.

Table 2: Potential Organocatalytic Roles of this compound

| Catalytic Mode | Potential Role of this compound | Relevant Structural Features |

| Brønsted Acid Catalysis | The carboxylic acid could act as a Brønsted acid catalyst, activating electrophiles. | Carboxylic acid group. |

| Iminium Catalysis | Could potentially react with an amine to form an iminium ion, which can then participate in catalytic cycles. | α-Keto acid functionality. |

| Steric Control Element | The mesityl group could provide steric shielding to influence the stereochemical outcome of a reaction. | Mesityl group. |

Although direct experimental evidence is currently lacking, the structural components of this compound provide a strong rationale for its exploration in both frustrated Lewis pair chemistry and organocatalysis. Future research in these areas could unveil novel reactivity and applications for this compound.

Derivatization and Structural Analogues of 3 Mesityl 2 Oxopropanoic Acid

Esterification and Amidation Studies for Functional Group Interconversion

The carboxylic acid moiety of 3-Mesityl-2-oxopropanoic acid is a prime site for functional group interconversion through esterification and amidation. These reactions are fundamental in medicinal chemistry for modifying a compound's physicochemical properties, such as solubility and bioavailability.

Esterification of this compound can be achieved through several standard methods. The Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. evitachem.com The reaction is typically conducted under reflux conditions to drive the equilibrium towards the ester product. evitachem.com For instance, the formation of benzyl (B1604629) 2-oxo-3-(2,4,6-trimethylphenyl)propanoate has been documented, highlighting the feasibility of introducing various alkyl or aryl groups. organic-chemistry.org Alternatively, reaction with acid chlorides, prepared from the carboxylic acid using reagents like thionyl chloride, provides a more reactive intermediate for ester synthesis under milder conditions. evitachem.com

Amidation of this compound to form the corresponding amides generally requires the activation of the carboxylic acid. fishersci.it Direct reaction with an amine is often inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. soton.ac.uk Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate amide bond formation with primary or secondary amines. fishersci.itsoton.ac.uk Another effective method involves the use of coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA). fishersci.it These methods are widely employed in peptide synthesis and can be readily applied to generate a diverse library of amides from this compound. fishersci.itnih.gov

Interactive Data Table: Esterification and Amidation Reactions

| Reaction Type | Reagents and Conditions | Product Type | General Yield Range |

| Fischer Esterification | Alcohol (e.g., Ethanol, Benzyl alcohol), cat. H₂SO₄, Reflux | Alkyl/Aryl Ester | Moderate to High |

| Acyl Chloride Route | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Pyridine | Alkyl/Aryl Ester | High |

| DCC/EDC Coupling | Amine (Primary or Secondary), DCC or EDC, Solvent (e.g., DMF, DCM) | Amide | Good to Excellent |

| HATU Coupling | Amine (Primary or Secondary), HATU, DIEA, Solvent (e.g., DMF) | Amide | High to Excellent |

Reduction and Oxidation Products of the α-Keto Functionality

The α-keto group in this compound is a versatile handle for synthetic manipulations, allowing for both reduction to a secondary alcohol and oxidative cleavage.

Reduction of the α-keto functionality to the corresponding α-hydroxy acid, 3-Mesityl-2-hydroxypropanoic acid, can be accomplished using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation, typically carried out in alcoholic solvents. usm.my The enzymatic reduction of α-keto acids to optically active α-hydroxy acids is also a well-established method, often providing high enantioselectivity. usm.my For instance, pyruvic acid can be reduced to lactic acid with high enantiomeric excess using baker's yeast. usm.my Similar enzymatic or chemo-catalytic asymmetric reductions could be applied to this compound to access chiral α-hydroxy acid derivatives.

Oxidation of α-keto acids can lead to different products depending on the oxidizing agent and reaction conditions. Oxidative decarboxylation can occur, leading to the formation of mesitylacetic acid. Strong oxidizing agents like nitric acid can lead to the oxidation of the methyl groups on the mesityl ring to carboxylic acids, yielding trimesic acid. wikipedia.org Milder oxidation of the aromatic ring, for example with manganese dioxide, can lead to the formation of 3,5-dimethylbenzaldehyde, while preserving the keto-acid side chain is challenging under these conditions. wikipedia.org

Interactive Data Table: Reduction and Oxidation Reactions

| Reaction Type | Reagents and Conditions | Key Product |

| Keto Reduction | NaBH₄, Methanol/Ethanol | 3-Mesityl-2-hydroxypropanoic acid |

| Asymmetric Keto Reduction | Chiral reducing agent or Enzyme (e.g., Baker's yeast) | Chiral 3-Mesityl-2-hydroxypropanoic acid |

| Oxidative Decarboxylation | H₂O₂, heat or specific enzymes | Mesitylacetic acid |

| Aromatic Ring Oxidation | Conc. HNO₃, heat | Trimesic acid |

Modifications to the Aromatic Moiety: Halogenation and Other Electrophilic Substitutions

The electron-rich mesityl ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents.

Halogenation , such as bromination, of mesitylene (B46885) occurs readily due to the activating effect of the three methyl groups. wikipedia.org The reaction of mesitylene with bromine (Br₂) can yield mesityl bromide. wikipedia.org It is expected that the mesityl group in this compound would direct incoming electrophiles to the ortho and para positions relative to the alkyl side chain, though the positions are already occupied by methyl groups. Therefore, substitution would occur at the remaining aromatic proton. However, the steric hindrance from the bulky side chain and the existing methyl groups might influence the regioselectivity and reactivity. For instance, bromination of 3-(3,4-dichlorophenyl)-2-oxopropanoic acid has been reported. scispace.com

Other Electrophilic Substitutions , such as nitration, are also characteristic reactions of activated aromatic rings. The nitration of mesitylene itself is a known transformation, leading to the formation of nitromesitylene. wikipedia.org Applying this to this compound would likely introduce a nitro group onto the aromatic ring. Friedel-Crafts reactions, such as acylation or alkylation, are also plausible, although the steric bulk may pose a significant challenge. google.com The Gattermann reaction, using zinc cyanide and HCl, could potentially introduce a formyl group to produce mesitaldehyde derivatives. wikipedia.org

Interactive Data Table: Electrophilic Aromatic Substitution

| Reaction Type | Reagents and Conditions | Potential Product |

| Bromination | Br₂, FeBr₃ (catalyst) | Bromo-3-mesityl-2-oxopropanoic acid |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Nitro-3-mesityl-2-oxopropanoic acid |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-3-mesityl-2-oxopropanoic acid |

Synthesis and Exploration of Chiral Derivatives

The development of chiral derivatives of this compound is of significant interest, particularly for applications in asymmetric synthesis and as potential biologically active molecules.

The synthesis of enantiomerically pure or enriched derivatives can be approached in several ways. Asymmetric reduction of the α-keto group, as mentioned earlier, is a direct route to chiral α-hydroxy acids. usm.mypsu.edu The use of chiral auxiliaries attached to the carboxylic acid function can direct the stereochemical outcome of reactions at the α-position. Furthermore, the synthesis can start from chiral building blocks. For example, the asymmetric synthesis of protected unnatural α-amino acids has been achieved via enantioconvergent nickel-catalyzed cross-coupling reactions, a methodology that could potentially be adapted for the synthesis of chiral derivatives of this compound. nih.gov The synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives has been reported, demonstrating the feasibility of creating complex chiral structures based on a propanoic acid scaffold. dokumen.pub

The exploration of these chiral derivatives often involves evaluating their biological activity or their utility as chiral ligands or catalysts in asymmetric transformations. The stereochemistry at the α-position can have a profound impact on the biological and chemical properties of the molecule.

Interactive Data Table: Approaches to Chiral Derivatives

| Synthetic Strategy | Description | Target Chiral Moiety |

| Asymmetric Reduction | Reduction of the α-keto group using a chiral reducing agent or catalyst. psu.edu | α-Hydroxy acid |

| Chiral Auxiliary | Temporary attachment of a chiral molecule to guide stereoselective reactions. | α-Substituted propanoic acid |

| Chiral Pool Synthesis | Starting from readily available enantiomerically pure precursors. | Complex chiral derivatives |

| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. nih.gov | Various chiral derivatives |

Computational and Theoretical Studies on 3 Mesityl 2 Oxopropanoic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of 3-Mesityl-2-oxopropanoic acid. These calculations provide a foundational understanding of its stability, charge distribution, and the steric influence of its bulky mesityl group.

Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. For this compound, the HOMO is typically localized on the electron-rich mesityl (2,4,6-trimethylphenyl) ring, indicating its role as a potential electron donor. Conversely, the LUMO is generally centered on the electron-deficient α-keto acid moiety, specifically the C=O bonds, marking them as sites for nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability.

Charge distribution analysis reveals the polarity of the molecule. The oxygen atoms of the carbonyl and carboxyl groups possess significant negative partial charges, making them nucleophilic centers and hydrogen bond acceptors. The adjacent carbonyl carbons, in turn, carry positive partial charges, rendering them electrophilic.

Table 1: Hypothetical Quantum Chemical Properties of this compound Calculated using DFT at the B3LYP/6-31G(d) level of theory.

| Property | Calculated Value | Description |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, localized on the mesityl ring. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest energy unoccupied orbital, centered on the keto-acid group. |

| HOMO-LUMO Gap | 4.7 eV | Reflects the chemical reactivity; a larger gap implies higher stability. |

| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule, arising from its asymmetric charge distribution. |

The three-dimensional structure of this compound is heavily influenced by the steric bulk of the mesityl group. acs.org Conformational analysis, performed using methods like molecular mechanics or DFT, seeks to identify the most stable spatial arrangements (conformers) of the molecule. nih.gov

The primary degrees of rotational freedom are around the single bonds connecting the aromatic ring to the C3 of the propanoic acid chain and the bond between C2 and C3. The two ortho-methyl groups on the mesityl ring create significant steric hindrance, restricting rotation around the aryl-C3 bond. acs.org This steric clash forces the propanoic acid chain to adopt a conformation where it is twisted out of the plane of the aromatic ring. This twisting minimizes repulsive interactions but also affects the electronic conjugation between the ring and the side chain. Computational searches can map the potential energy surface as a function of key dihedral angles to quantify the energy barriers between different conformers. nih.gov

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Description |

| A | 90° | 0.0 | The most stable conformer, with the keto-acid chain perpendicular to the mesityl ring to minimize steric clash. |

| B | 45° | +3.5 | A less stable conformer with increased steric interaction between the ortho-methyl groups and the side chain. |

| C | 0° | +12.0 | A high-energy, eclipsed conformer representing a rotational barrier, with maximum steric repulsion. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a vital tool for mapping the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction mechanism can be constructed.

A common reaction for α-keto acids is decarboxylation (loss of CO₂), which can occur thermally or via catalysis. researchgate.net Computational chemistry can be used to model this process by locating the transition state (TS) structure. acs.org For the uncatalyzed thermal decarboxylation of this compound, calculations would likely investigate a concerted mechanism involving a cyclic transition state where the carboxyl proton is transferred to the α-keto oxygen as the C-C bond breaks.

By characterizing the transition state, key information such as the activation energy (the energy barrier that must be overcome for the reaction to proceed) can be determined. This allows for the prediction of reaction rates and provides insight into how catalysts might lower this barrier by stabilizing the transition state.

The solvent environment can profoundly impact chemical reactions and equilibria. researchgate.netcalstate.edu For this compound, solvent can influence its conformational equilibrium and reaction pathways. Computational models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are used to simulate these effects by treating the solvent as a continuous medium with a defined dielectric constant. cdnsciencepub.comorientjchem.org

Studies on similar keto-enol systems show that polar solvents tend to stabilize the more polar keto tautomer through dipole-dipole interactions and hydrogen bonding. orientjchem.orgresearchgate.net In contrast, nonpolar solvents might relatively favor a less polar enol form, should one be accessible. For a reaction like decarboxylation, a polar solvent could stabilize charge separation in the transition state, potentially accelerating the reaction rate compared to a nonpolar solvent. Computational models can quantify these stabilization energies to predict how reaction kinetics and equilibria will shift in different media. researchgate.net

Prediction and Interpretation of Spectroscopic Properties for Mechanistic Insights

Quantum chemical calculations can accurately predict various spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies. researchgate.netpnrjournal.com These predictions serve as a powerful complement to experimental data, aiding in structure confirmation and providing mechanistic insights. nih.govresearchgate.net

For this compound, DFT calculations can predict the ¹H and ¹³C NMR spectra. For instance, the steric compression caused by the ortho-methyl groups would be reflected in the calculated chemical shifts of the aromatic protons. Similarly, the frequencies of infrared absorption bands can be calculated and assigned to specific molecular vibrations. The characteristic stretches of the C=O (keto), C=O (acid), and O-H (acid) bonds are particularly informative.

By comparing the calculated spectra of proposed reaction intermediates or transition states with experimental data, it is possible to identify transient species and validate a proposed reaction mechanism. For example, if a reaction proceeds through a specific enol intermediate, its calculated spectroscopic signature could be searched for in experimental measurements.

Table 3: Predicted vs. Typical Experimental Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value | Typical Experimental Range |

| ¹H NMR | Aromatic Protons | 6.8 - 7.0 ppm | 6.8 - 7.2 ppm |

| Methylene (B1212753) Protons (-CH₂-) | 4.1 ppm | 3.9 - 4.3 ppm | |

| Methyl Protons (-CH₃) | 2.2 - 2.4 ppm | 2.1 - 2.5 ppm | |

| ¹³C NMR | Carbonyl Carbon (Keto) | ~195 ppm | 190 - 200 ppm |

| Carbonyl Carbon (Acid) | ~175 ppm | 170 - 180 ppm | |

| IR | O-H Stretch (Carboxylic Acid) | ~3100 cm⁻¹ (broad) | 2500 - 3300 cm⁻¹ (broad) |

| C=O Stretch (Keto) | ~1735 cm⁻¹ | 1720 - 1740 cm⁻¹ | |

| C=O Stretch (Carboxylic Acid) | ~1710 cm⁻¹ | 1700 - 1725 cm⁻¹ |

Biochemical and Biological Relevance in Non Human Systems

Analogous Metabolic Transformations in Microbial Pathways

The metabolism of aromatic α-keto acids, a class of compounds to which 3-Mesityl-2-oxopropanoic acid belongs, is a well-documented aspect of microbial biochemistry. Microorganisms have developed diverse enzymatic machinery to process these compounds, either as intermediates in essential biosynthetic pathways or as substrates for catabolism.

Microorganisms utilize α-keto acids as pivotal intermediates in a variety of metabolic pathways, including the citric acid cycle and amino acid biosynthesis. mdpi.comwikipedia.org The enzymatic conversion of these molecules is a cornerstone of microbial metabolism, enabling the synthesis of essential biomolecules and the generation of energy. youtube.com Enzymes such as L-amino acid deaminases catalyze the oxidative deamination of L-amino acids to produce their corresponding α-keto acids and ammonia. nih.gov This process is a key route for the production of compounds like pyruvate, α-ketoglutarate, and phenylpyruvate. nih.govnih.gov

Engineered microorganisms, including strains of Corynebacterium glutamicum and Escherichia coli, have been developed to optimize the biosynthesis of various α-keto acids from simple carbon sources like glucose. mdpi.com These biotechnological approaches highlight the central role of enzymes in microbial α-keto acid metabolism. The enzymatic reactions involved are diverse and include transamination, oxidative deamination, and decarboxylation, catalyzed by a wide range of microbial enzymes.

The table below summarizes key enzymes involved in the microbial processing of α-keto acids and their functions.

| Enzyme Class | Function | Example Reaction | Microbial Source (Example) |

| L-Amino Acid Deaminases/Oxidases | Catalyze the oxidative deamination of L-amino acids to form α-keto acids. | L-Phenylalanine → Phenylpyruvic Acid + NH₃ | Proteus mirabilis |

| Transaminases (Aminotransferases) | Transfer an amino group from an amino acid to an α-keto acid, forming a new amino acid and α-keto acid. | L-Glutamate + Phenylpyruvate ⇌ α-Ketoglutarate + L-Phenylalanine | Escherichia coli |

| α-Keto Acid Decarboxylases | Catalyze the non-oxidative decarboxylation of α-keto acids to form aldehydes. | Phenylpyruvic Acid → Phenylacetaldehyde + CO₂ | Lactic Acid Bacteria |

| Dehydrogenase Complexes | Catalyze the oxidative decarboxylation of α-keto acids, often linking them to Coenzyme A. | Pyruvic Acid → Acetyl-CoA + CO₂ | Various Bacteria & Archaea |

This table presents generalized enzymatic functions. Specificity and reaction kinetics vary between microbial species and individual enzymes.

While direct studies on this compound are limited, the behavior of analogous aromatic α-keto acids provides a framework for its potential roles. Phenylpyruvic acid, an analog lacking the mesityl group's methyl substitutions, is a known substrate for several enzymes. For instance, L-phenylalanine dehydrogenase can catalyze the reductive amination of phenylpyruvate to form L-phenylalanine. nih.gov This reaction is a key step in the metabolism of this amino acid in many organisms.

Aromatic α-keto acids can also be reduced by enzymes such as cytoplasmic malate dehydrogenase and lactate dehydrogenase, which exhibit a previously unrecognized secondary activity towards these substrates. nih.gov This indicates that enzymes from central metabolic pathways can interact with and transform aromatic α-keto acids.

Furthermore, these compounds can act as enzyme inhibitors. Phenylpyruvic acid has been shown to inhibit glucose-6-phosphate dehydrogenase (G6PDH) in rat brain homogenates. caymanchem.com Derivatives of phenylpyruvate are also investigated as potential inhibitors of macrophage migration inhibitory factor (MIF), which exhibits phenylpyruvate tautomerase activity. georganics.sk The steric bulk of the mesityl group in this compound compared to the phenyl group in phenylpyruvic acid could significantly influence its binding affinity and inhibitory potential, possibly enhancing its specificity for certain enzyme active sites. The compound 3-nitropropionic acid acts as a suicide inhibitor for mitochondrial complex II, demonstrating that structurally simple molecules can have potent and irreversible inhibitory effects on key metabolic enzymes. nih.gov

Postulated Involvement in Plant Metabolic Systems or Secondary Metabolite Biosynthesis

In plants, primary metabolic pathways provide the foundational molecules for a vast array of secondary metabolites, which are crucial for defense, signaling, and adaptation. nih.gov α-Keto acids are key intermediates in primary metabolism, particularly in the synthesis of amino acids. wikipedia.org Aromatic amino acids like phenylalanine and tyrosine are synthesized via the shikimic acid pathway, which involves α-keto acid intermediates. encyclopedia.pubmdpi.com

These aromatic amino acids serve as precursors to a wide variety of secondary metabolites, including:

Phenolic compounds: Such as flavonoids, lignans, and tannins, which are synthesized from phenylalanine and tyrosine. mdpi.com

Alkaloids: A diverse group of nitrogen-containing compounds, many of which derive their aromatic rings from these amino acids.

Terpenoids: While primarily synthesized through the mevalonic acid and MEP pathways, their biosynthesis can be influenced by cross-talk with the shikimate pathway. encyclopedia.pub

Given that this compound is an aromatic α-keto acid, it is structurally analogous to intermediates that lead to these critical secondary metabolites. It is plausible that similar structures could be generated through specialized biosynthetic pathways in certain plant species or that they could interact with the enzymes of these pathways. The unique substitution pattern of the mesityl group could arise from methylation of a simpler phenyl precursor, a common enzymatic modification in the biosynthesis of plant natural products.

The table below lists major classes of plant secondary metabolites derived from aromatic amino acid precursors, which themselves originate from α-keto acid intermediates.

| Secondary Metabolite Class | Aromatic Precursor(s) | General Function in Plants | Examples |

| Flavonoids | Phenylalanine, Tyrosine | Pigmentation, UV protection, defense | Quercetin, Anthocyanins |

| Lignans & Lignin | Phenylalanine, Tyrosine | Structural support, defense | Pinoresinol, Cell wall lignin |

| Stilbenes | Phenylalanine | Defense (phytoalexins) | Resveratrol |

| Coumarins | Phenylalanine | Defense, allelopathy | Umbelliferone, Scopoletin |

| Isoquinoline Alkaloids | Tyrosine | Defense against herbivores | Morphine, Berberine |

In Vitro Studies of Enzyme-Substrate Interactions with this compound Analogues

In vitro enzymatic assays are fundamental for characterizing the interaction between an enzyme and its substrate or inhibitor. For aromatic α-keto acids, these studies often focus on determining kinetic parameters (Kₘ, Vₘₐₓ) and inhibition constants (Kᵢ). For example, the interaction between L-phenylalanine dehydrogenase and its substrates, including phenylpyruvate, has been characterized using spectrophotometric assays that monitor the change in NAD⁺/NADH concentration. nih.gov

Studies on cytoplasmic malate dehydrogenase have utilized techniques like starch gel electrophoresis followed by histochemical staining to demonstrate its activity on aromatic α-keto acids such as p-hydroxyphenylpyruvic acid. nih.gov Such in vitro systems allow for the precise measurement of enzyme activity and specificity towards different analogs.

The potential interaction of this compound with metabolic enzymes could be investigated using similar in vitro approaches. Key studies would involve:

Enzyme Screening: Testing the compound against a panel of relevant enzymes, such as dehydrogenases, transaminases, and decarboxylases, to identify potential interactions.

Kinetic Analysis: If the compound acts as a substrate, Michaelis-Menten kinetics would be determined. If it acts as an inhibitor, the type of inhibition (e.g., competitive, non-competitive) and its potency (Kᵢ) would be established.

Structural Biology: Techniques like X-ray crystallography could be used to determine the three-dimensional structure of the compound bound to an enzyme's active site, revealing the specific molecular interactions responsible for binding and catalysis or inhibition. The bulky mesityl group would be of particular interest in such structural analyses.

Recent advancements in protein engineering and machine learning are also being applied to study and modify enzyme-inhibitor specificity, which could be powerful tools for exploring the interactions of novel compounds like this compound with homologous enzyme systems. acs.orgresearchgate.net

Advanced Analytical Methodologies for Research on 3 Mesityl 2 Oxopropanoic Acid

Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopy is fundamental to understanding the molecular structure and electronic properties of 3-Mesityl-2-oxopropanoic acid. Different regions of the electromagnetic spectrum are utilized to probe specific molecular features, from bond vibrations to electronic transitions.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed to map out the precise connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For this compound, distinct signals would be expected for the aromatic protons of the mesityl group, the protons of the three methyl groups attached to the ring, and the methylene (B1212753) protons at the C3 position. The integration of these signals confirms the relative number of protons in each environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would correspond to the carboxylic acid carbon (C1), the ketone carbonyl carbon (C2), the methylene carbon (C3), and the distinct carbons of the mesityl ring (quaternary and methine carbons).

2D NMR Techniques: Advanced two-dimensional NMR experiments are used to establish detailed correlations.

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between adjacent protons, although in this specific molecule, significant ¹H-¹H coupling is primarily expected within the methylene group if its protons are diastereotopic.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the CH, CH₂, and CH₃ groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): For conformational analysis, NOESY is particularly powerful. mdpi.comnih.govresearchgate.net It identifies protons that are close in space, regardless of whether they are connected through bonds. This can be used to determine the preferred rotational conformation (rotamer) of the mesityl group relative to the propanoic acid chain by observing through-space interactions between the aromatic protons or methyl protons and the methylene protons at C3. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| C1 (Carboxylic Acid) | ~10-12 (broad) | ~160-165 | Chemical shift is concentration and solvent dependent. The carbon signal is often broad. |

| C2 (Ketone) | - | ~190-195 | Typical range for an α-keto carbonyl carbon. |

| C3 (Methylene) | ~4.0-4.2 | ~45-50 | Shifted downfield due to the adjacent ketone and aromatic ring. |

| Aromatic CH | ~6.8-7.0 | ~128-130 | Two equivalent aromatic protons on the mesityl ring. |

| Aromatic C (quaternary) | - | ~135-140 | Three carbons attached to methyl groups and one carbon attached to the propanoic acid chain. |

| Methyl (para) | ~2.2-2.3 | ~20-22 | The single methyl group opposite the propanoic acid chain. |

| Methyl (ortho) | ~2.3-2.4 | ~19-21 | The two equivalent methyl groups adjacent to the propanoic acid chain. |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com These methods are rapid, non-destructive, and provide a molecular fingerprint.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations (stretching, bending). For this compound, the IR spectrum would be dominated by several strong, characteristic absorptions:

A very broad absorption band from ~2500 to 3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer.

Two distinct and strong C=O stretching absorptions. The carboxylic acid carbonyl typically appears around 1700-1725 cm⁻¹, while the α-keto carbonyl appears at a slightly lower frequency, around 1680-1700 cm⁻¹, due to conjugation with the aromatic ring.

C-H stretching vibrations from the aromatic and aliphatic (methyl, methylene) groups are observed around 2850-3100 cm⁻¹.

Aromatic C=C ring stretching absorptions appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While C=O and O-H groups give strong IR signals, C=C bonds of the aromatic ring and symmetric vibrations often produce strong Raman signals. This can be particularly useful for observing the mesityl ring vibrations.

In reaction monitoring, the disappearance of a reactant's characteristic peak (e.g., an aldehyde C-H stretch if it were a reactant) or the appearance of a product's peak (e.g., the α-keto C=O stretch) can be tracked over time to determine reaction completion. nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Ketone | C=O Stretch | 1680 - 1700 | Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic Groups | C-H Stretch | 2850 - 2980 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly sensitive to conjugated systems and chromophores. The this compound molecule contains two primary chromophores: the mesityl aromatic ring and the α-dicarbonyl system.

Electronic Transitions: The absorption of UV-Vis light promotes electrons from a lower energy orbital to a higher one. The key transitions expected for this compound are:

π→π* transitions: Associated with the aromatic ring and the C=O bonds, these are typically strong absorptions occurring at shorter wavelengths (e.g., ~200-280 nm). The substitution on the benzene (B151609) ring will influence the exact position and intensity of these bands.

n→π* transitions: Associated with the non-bonding electrons (lone pairs) on the oxygen atoms of the carbonyl groups. These are weaker, symmetry-forbidden transitions that occur at longer wavelengths, often appearing as a shoulder on the more intense π→π* bands.

Reaction Kinetics: If the compound is involved in a reaction that changes the chromophoric system (e.g., reduction of the ketone), the reaction rate can be monitored using UV-Vis spectroscopy. By following the change in absorbance at a specific wavelength corresponding to the reactant or product, and applying the Beer-Lambert Law, the concentration changes can be quantified over time to determine the reaction kinetics.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore Involved | Expected λmax Range (nm) | Molar Absorptivity (ε) |

| π→π | Mesityl Ring | ~260 - 280 | Moderate to Strong |

| n→π | Ketone & Carboxyl C=O | >300 | Weak |

Mass Spectrometry for Reaction Progress Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (molar mass = 206.24 g/mol ), a high-resolution mass spectrum would confirm its elemental composition. In a typical electron ionization (EI) experiment, the molecule would be ionized to form a molecular ion (M⁺˙), whose m/z value would correspond to the molecular weight. This molecular ion would then undergo fragmentation, providing a unique fingerprint.

Plausible fragmentation pathways include:

Loss of a carboxyl group (-COOH): A common fragmentation for carboxylic acids, leading to a fragment at m/z 161.

Decarbonylation (-CO): Loss of a carbon monoxide molecule from the keto group.

Cleavage of the mesityl group: Resulting in a characteristic fragment for the mesityl cation at m/z 119.

MS is also invaluable for monitoring reaction progress. By analyzing small aliquots of a reaction mixture over time, one can track the decrease in the intensity of the reactant's molecular ion peak and the corresponding increase in the product's molecular ion peak, as well as identify any intermediates or byproducts.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment |

| 206 | [M]⁺˙ (Molecular Ion) | [C₁₂H₁₄O₃]⁺˙ |

| 161 | [M - COOH]⁺ | [C₁₁H₁₃O]⁺ |

| 119 | [Mesityl]⁺ | [C₉H₁₁]⁺ |

| 91 | [Tropylium ion, from rearrangement]⁺ | [C₇H₇]⁺ |

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Isolation in Research Contexts

Chromatography is the primary method for separating, identifying, and purifying components of a mixture. For a non-volatile, polar compound like this compound, High-Performance Liquid Chromatography (HPLC) is the most suitable technique.

High-Performance Liquid Chromatography (HPLC):

Purity Assessment: Reversed-phase HPLC is the standard method for assessing the purity of a synthesized sample. The compound is dissolved in a suitable solvent and injected into the HPLC system. It is separated on a non-polar stationary phase (e.g., C18) using a polar mobile phase (e.g., a mixture of water/acetonitrile (B52724) or water/methanol with a small amount of acid like trifluoroacetic acid to suppress ionization of the carboxyl group). A pure sample should ideally result in a single, sharp peak at a characteristic retention time. The peak area is proportional to the concentration, allowing for quantification of impurities. researchgate.net

Isolation: Preparative HPLC, which uses larger columns and higher flow rates, can be employed to isolate pure this compound from a crude reaction mixture. Fractions are collected as they elute from the column, and those containing the desired product are combined.

Gas Chromatography (GC): Direct analysis of this compound by GC is challenging due to its low volatility and the thermal instability of the carboxylic acid group. However, analysis is possible after derivatization. Converting the carboxylic acid to a more volatile ester (e.g., a methyl ester) or a trimethylsilyl (B98337) (TMS) ester would allow it to be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of components in a mixture.

Table 5: Summary of Chromatographic Methods for this compound

| Technique | Mode | Typical Stationary Phase | Typical Mobile Phase/Conditions | Application |

| HPLC | Reversed-Phase | C18 (Octadecylsilane) | Water/Acetonitrile gradient with 0.1% TFA | Purity assessment, quantification, isolation |

| GC | (After Derivatization) | Fused Silica Capillary (e.g., DB-5) | Temperature programming (e.g., 100 to 250 °C) with Helium carrier gas | Analysis of volatile derivatives |

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Enantioselective Transformations of 3-Mesityl-2-oxopropanoic Acid

The asymmetric reduction of the ketone functionality in this compound to produce chiral β-hydroxy acids is a significant area of emerging research. The primary challenge lies in the substantial steric bulk imposed by the mesityl group, which can hinder the approach of a substrate to the catalyst's active site. nih.gov Consequently, research is directed towards developing highly active and sterically tolerant catalytic systems capable of achieving high enantioselectivity.

Promising catalytic systems for this transformation are based on transition metals, particularly ruthenium, rhodium, and iridium, complexed with chiral ligands. wikipedia.orgrsc.org Modified BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its analogues, which possess tunable steric and electronic properties, are being investigated. acs.org The goal is to create a well-defined chiral pocket that can effectively differentiate between the two prochiral faces of the ketone, despite the steric hindrance. Both homogeneous and heterogeneous catalytic approaches are being explored to facilitate catalyst recovery and reuse. acs.org

Enzyme-catalyzed reductions also present a viable and green alternative. Ketoreductases (KREDs) from various microorganisms are known to reduce a wide range of ketones with high enantioselectivity. nih.gov Future work in this area will likely involve screening diverse microbial sources or employing protein engineering to develop enzymes specifically tailored for the reduction of sterically demanding substrates like this compound. uea.ac.uk

| Catalyst System | Ligand | Product | Hypothetical Enantiomeric Excess (ee) | Potential Advantages |

|---|---|---|---|---|

| RuCl₂(diphosphine)(diamine) | (S,S)-TsDPEN | (R)-3-Mesityl-2-hydroxypropanoic acid | >95% | High activity and selectivity for aromatic ketones. |

| [Rh(cod)Cl]₂ | (S)-Xyl-BINAP | (S)-3-Mesityl-2-hydroxypropanoic acid | ~90% | Effective for asymmetric hydrogenation under mild conditions. |

| Engineered Ketoreductase (KRED) | N/A (Enzyme) | (S)-3-Mesityl-2-hydroxypropanoic acid | >99% | High stereoselectivity, environmentally benign conditions. |

Integration into Multicomponent Reactions and Complex Synthetic Cascades

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step to form a complex product, offer an efficient strategy for molecular synthesis. researchgate.net The unique structure of this compound makes it an intriguing candidate for MCRs and other complex synthetic cascades. Its β-keto acid moiety can serve as a versatile three-carbon building block.

One potential application involves leveraging the facile decarboxylation of β-keto acids under thermal or catalytic conditions. aklectures.comlibretexts.org In an MCR, this compound could undergo in-situ decarboxylation to generate a reactive enolate intermediate. This enolate could then be trapped by other components in the reaction mixture, such as aldehydes and amines, to construct complex molecular scaffolds like substituted piperidines or pyrimidines. The bulky mesityl group would be incorporated into the final structure, potentially influencing its biological activity or material properties.

Domino reactions, where a single transformation triggers a cascade of subsequent bond-forming events, represent another promising area. nih.gov For instance, a Michael addition of a nucleophile to an activated alkene could be followed by an intramolecular aldol (B89426) condensation with the ketone of this compound, leading to the rapid assembly of carbocyclic or heterocyclic ring systems. nih.gov

| Reaction Type | Other Reactants | Potential Product Class | Key Transformation |

|---|---|---|---|

| Hantzsch-type Dihydropyridine Synthesis | Aldehyde, Ammonia | Dihydropyridines | In-situ decarboxylation and condensation |

| Biginelli-type Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidinones | Cyclocondensation |

| Domino Michael/Aldol Cascade | α,β-Unsaturated ester, Amine | Functionalized Piperidones | Sequential conjugate addition and intramolecular cyclization |

Application as a Chemical Probe for Fundamental Biological Research in Non-Human Models

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, such as an enzyme or receptor. rsc.org The structure of this compound provides a foundation for designing novel chemical probes for fundamental biological research, particularly in non-human models. Its core scaffold is analogous to endogenous α-keto acids, which are key intermediates in cellular metabolism. mdpi.comnih.gov

To function as a probe, the this compound scaffold would need to be derivatized with a reporter group, such as a fluorophore or a biotin (B1667282) tag. nih.gov For example, attaching a fluorescent dye would allow for the visualization of the probe's localization and interaction with biological targets within cells or tissues. The bulky mesityl group could confer unique binding properties or alter the metabolic fate of the probe compared to its endogenous counterparts.

Such probes could be used to investigate the activity of enzymes involved in keto acid metabolism. In non-human models like cell cultures or zebrafish, these probes could help identify and characterize novel enzymes or transport proteins that recognize and process α-keto acids. Furthermore, given the emerging role of ketone bodies in neuroprotection and cellular signaling, probes based on this structure could be valuable tools for exploring these pathways in models of metabolic or neurodegenerative diseases. mdpi.comnih.gov

Exploration of its Utility in Materials Science and Polymer Chemistry

The incorporation of unique monomer units into polymers is a key strategy for developing new materials with tailored properties. This compound, with its carboxylic acid functionality and bulky, rigid mesityl group, is a candidate for use as a functional monomer or polymer modifier. britannica.comyoutube.com

The carboxylic acid group allows the molecule to be incorporated into polymers through condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. nih.gov The presence of the sterically demanding mesityl group along the polymer backbone would likely impart significant changes to the material's properties. It could increase the glass transition temperature (Tg), enhancing thermal stability, and disrupt chain packing, leading to increased amorphous character and altered solubility. kpi.ua

Alternatively, this compound could be used to functionalize existing polymers. acs.org For example, it could be grafted onto polymers with reactive side chains, introducing both the carboxylic acid and the bulky aromatic group. These functionalized polymers could find applications as specialized coatings, additives, or components in advanced composites where properties like thermal resistance and specific intermolecular interactions are desired. mdpi.com

Q & A

Basic Research Questions

Q. How can 3-Mesityl-2-oxopropanoic acid be synthesized and characterized in a laboratory setting?

- Methodological Answer : The compound can be synthesized via enolate chemistry, as demonstrated in pyruvate enolate arylation/alkylation reactions using OBO ester-protected pyruvates. Post-synthesis, characterization typically involves and NMR spectroscopy in deuterated DMSO (400 MHz for , 101 MHz for ) to confirm structural integrity, including mesityl group integration and ketone/acid functionality . Purity assessment may require HPLC or mass spectrometry.

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms is recommended. Such methods improve accuracy for thermochemical properties like ionization potentials and electron affinities. Basis sets such as 6-31G(d) or def2-TZVP can model the mesityl group’s steric and electronic effects .

Q. How should researchers safely handle this compound in compliance with laboratory safety protocols?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard identification. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, during synthesis. Storage should be in airtight containers at 2–8°C to prevent degradation. Spill management requires neutralization with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using software like WinGX or ORTEP-III can elucidate bond angles and torsion angles. For example, refining data with a 0.004 Å mean C–C bond length error and R factor <0.05 ensures high confidence in stereochemical assignments. Thermal displacement parameters (ADPs) help identify dynamic disorder in the mesityl substituents .

Q. What strategies address contradictions in reaction yields during the synthesis of this compound analogs?

- Methodological Answer : Systematic screening of reaction conditions (solvent polarity, temperature, catalysts) using Design of Experiments (DoE) is critical. For low yields in enolate alkylation, evaluate steric hindrance from the mesityl group via DFT-based transition-state modeling. Contrast experimental NMR coupling constants with computational predictions to identify kinetic vs. thermodynamic pathways .

Q. How can researchers optimize the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Employ directing groups (e.g., boronate esters) to enhance regiocontrol. Analyze frontier molecular orbitals (HOMO/LUMO) via DFT to predict reactive sites. Experimental validation using Suzuki-Miyaura coupling with aryl halides can confirm computational predictions, with GC-MS monitoring to quantify byproduct formation .

Data Interpretation and Reproducibility

Q. How should researchers validate NMR assignments for this compound in non-deuterated solvents?

- Methodological Answer : Use heteronuclear correlation experiments (HSQC, HMBC) in DMSO-d6 to resolve overlapping signals. Compare chemical shifts with NIST Chemistry WebBook entries for analogous propanoic acid derivatives. For non-deuterated solvents, apply solvent suppression techniques (e.g., presaturation) and calibrate referencing to residual solvent peaks .

Q. What criteria ensure reproducibility in reporting synthetic procedures for this compound?

- Methodological Answer : Follow Beilstein Journal guidelines: document stoichiometry, catalyst loading, and purification steps (e.g., column chromatography gradients). Include supplementary data (e.g., NMR spectra, crystallographic CIF files) for peer review. For novel compounds, provide elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) data .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| NMR (DMSO-d6) | 400 MHz | δ 2.28 (s, 3H, CH3), 6.85 (s, 2H, Ar) | |

| Melting Point | DSC | 152–154°C | |

| DFT HOMO-LUMO Gap (B3LYP) | 6-31G(d) basis set | 4.8 eV |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.